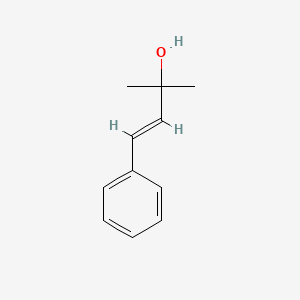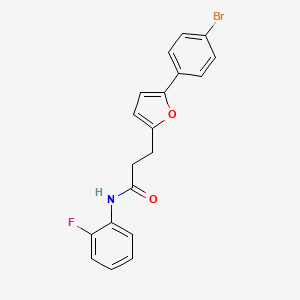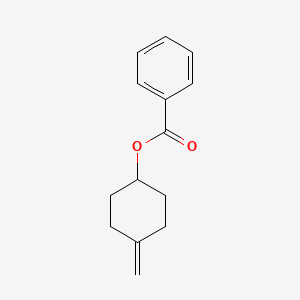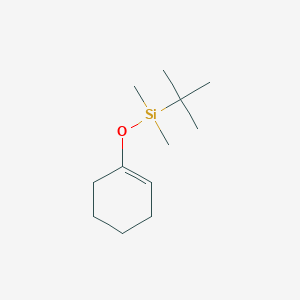![molecular formula C17H24N2O5S B11944518 methyl N-[(benzyloxy)carbonyl]alanylmethioninate CAS No. 62188-81-2](/img/structure/B11944518.png)
methyl N-[(benzyloxy)carbonyl]alanylmethioninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a methylthio group. It is often used in the synthesis of peptides and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate typically involves multiple steps. One common route includes the protection of the amino group with a benzyloxycarbonyl group, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yields and purity. The use of solid-phase synthesis techniques is also common in industrial settings to facilitate the production of complex peptides and related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acids.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein structure.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with other molecules, facilitating the formation of peptide bonds and other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-[((2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate
- Methyl (2S)-2-[((2S)-2-{[(fluorenylmethoxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate
Uniqueness
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is unique due to its specific combination of functional groups, which provide distinct reactivity and protection during synthesis. The benzyloxycarbonyl group offers a balance between stability and ease of removal, making it a valuable protecting group in peptide synthesis .
Eigenschaften
CAS-Nummer |
62188-81-2 |
|---|---|
Molekularformel |
C17H24N2O5S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
methyl 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C17H24N2O5S/c1-12(15(20)19-14(9-10-25-3)16(21)23-2)18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
InChI-Schlüssel |
ACKAYWFFHOAUBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)










